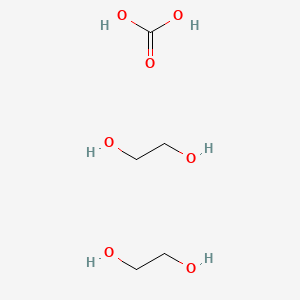
Carbonic acid--ethane-1,2-diol (1/2)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonic acid–ethane-1,2-diol (1/2), also known as ethylene glycol, is an organic compound with the formula (CH₂OH)₂. It is a colorless, odorless, and sweet-tasting liquid that is highly toxic. Ethylene glycol is primarily used in antifreeze formulations and as a raw material in the production of polyester fibers .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethylene glycol is typically produced from ethylene via the intermediate ethylene oxide. The process involves the hydration of ethylene oxide under acidic or neutral conditions to yield ethylene glycol . The reaction can be represented as follows:
C2H4O+H2O→C2H6O2
Industrial Production Methods
In industrial settings, ethylene glycol is produced by the oxidation of ethylene at high temperatures to form ethylene oxide, which is then hydrated to produce ethylene glycol. This process is highly efficient and widely used in the chemical industry .
Chemical Reactions Analysis
Types of Reactions
Ethylene glycol undergoes various chemical reactions, including:
Oxidation: Ethylene glycol can be oxidized to oxalic acid and other products under strong oxidizing conditions.
Esterification: It reacts with carboxylic acids to form esters, which are used in the production of polyesters.
Dehydration: Under acidic conditions, ethylene glycol can be dehydrated to form cyclic ethers.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, osmium tetroxide.
Major Products
Oxalic acid: Formed during oxidation.
Polyesters: Formed during esterification with carboxylic acids.
Scientific Research Applications
Ethylene glycol has numerous applications in scientific research:
Chemistry: Used as a solvent and reagent in various chemical reactions.
Biology: Employed in cryopreservation of biological samples due to its antifreeze properties.
Medicine: Utilized in the formulation of certain pharmaceuticals.
Industry: Widely used in the production of polyester fibers and antifreeze formulations.
Mechanism of Action
Ethylene glycol exerts its effects primarily through its chemical reactivity. In biological systems, it is metabolized by alcohol dehydrogenase to glycolaldehyde, which is further oxidized to glycolic acid, glyoxylic acid, and oxalic acid. These metabolites are toxic and can cause metabolic acidosis and renal failure .
Comparison with Similar Compounds
Similar Compounds
Propylene glycol: Similar in structure but less toxic and used in food and pharmaceuticals.
Diethylene glycol: Used in the production of plasticizers and as a solvent.
1,3-Butanediol: Used in the production of polyurethanes and as a solvent.
Uniqueness
Ethylene glycol is unique due to its high toxicity and its widespread use in antifreeze formulations and polyester production. Its ability to lower the freezing point of water makes it invaluable in various industrial applications .
Properties
CAS No. |
55163-79-6 |
|---|---|
Molecular Formula |
C5H14O7 |
Molecular Weight |
186.16 g/mol |
IUPAC Name |
carbonic acid;ethane-1,2-diol |
InChI |
InChI=1S/2C2H6O2.CH2O3/c2*3-1-2-4;2-1(3)4/h2*3-4H,1-2H2;(H2,2,3,4) |
InChI Key |
IHJTVGXLGNFSNH-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)O.C(CO)O.C(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Acetyl-N-{2-[(phenylsulfanyl)methyl]phenyl}acetamide](/img/structure/B14641780.png)
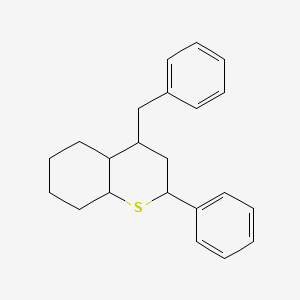
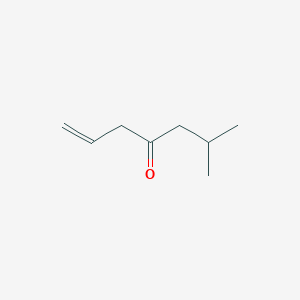
![1-[(4-Ethenylphenyl)methyl]-1,4-dihydropyridine-3-carboxamide](/img/structure/B14641801.png)
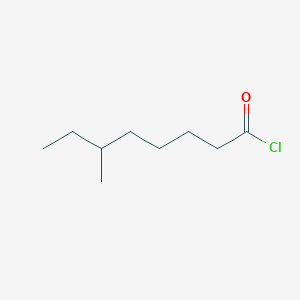

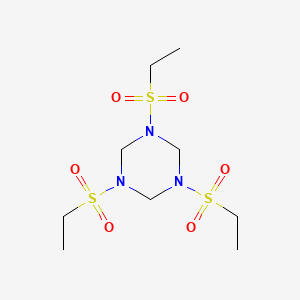
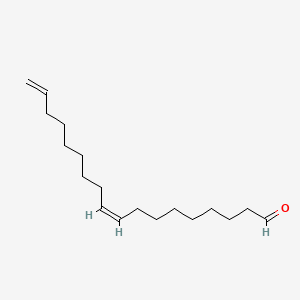
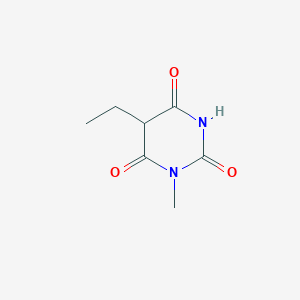

![8-[3-(1-Hydroxyoct-2-EN-1-YL)oxiran-2-YL]octanoic acid](/img/structure/B14641839.png)
![Acetamide, N-[4-(heptyloxy)phenyl]-](/img/structure/B14641847.png)
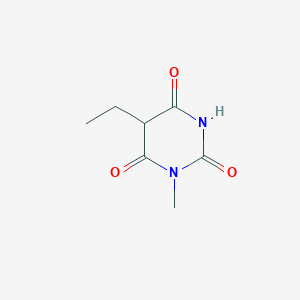
![6-Bromo-1-methyl-4-oxo-1H-4lambda~5~-imidazo[4,5-b]pyrazine](/img/structure/B14641855.png)
